1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Description
This compound is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a pyrrolidin-1-yl group at position 2. The urea linkage connects this pyrimidine moiety to a 2,4-difluorophenyl aromatic ring.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O/c1-24(2)15-14(10-20-16(23-15)25-7-3-4-8-25)22-17(26)21-13-6-5-11(18)9-12(13)19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFMAFHQNAORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a urea linkage with a difluorophenyl group and a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine moiety. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. The following key mechanisms have been identified:
- Inhibition of Kinases : The compound exhibits potent inhibitory activity against various kinases, including TrkA and PLK4, which are involved in tumor growth and progression.
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antitumor Activity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure can significantly impact biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances binding affinity to target proteins.
- Pyrrolidine Moiety : The incorporation of a pyrrolidine ring increases selectivity towards specific kinase targets.
- Dimethylamino Group : This substitution is crucial for enhancing solubility and permeability across cellular membranes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and inferred pharmacological implications:
Key Findings from Comparative Analysis
- Dimethylamino at C4: This substituent likely increases solubility relative to halogenated analogs (e.g., Compound 1’s chloro-fluorophenoxy group), though may reduce membrane permeability .
- Fluorine Substitution :
- Therapeutic Potential: Compound 1’s glucokinase activation suggests urea derivatives can target metabolic enzymes, while furopyrimidine-based ureas () are often explored in oncology. The target compound’s structure aligns more closely with kinase inhibitors (e.g., JAK/STAT pathways) due to its pyrimidine-urea scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
